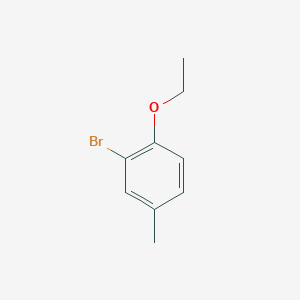

2-Bromo-1-ethoxy-4-methylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-ethoxy-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-3-11-9-5-4-7(2)6-8(9)10/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHBWRIJRICMNFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90629446 | |

| Record name | 2-Bromo-1-ethoxy-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103260-55-5 | |

| Record name | 2-Bromo-1-ethoxy-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Bromo 1 Ethoxy 4 Methylbenzene

Regioselective Bromination Strategies for Alkoxy-Substituted Toluenes

The introduction of a bromine atom at a specific position on an already substituted benzene (B151609) ring, such as 4-ethoxytoluene, requires precise control over the reaction conditions to ensure high regioselectivity. The activating nature of both the ethoxy and methyl groups directs electrophilic substitution primarily to the ortho and para positions.

Electrophilic aromatic substitution is a fundamental method for the halogenation of aromatic compounds. fiveable.me In the case of alkoxy-substituted toluenes, the directing effects of the substituents are paramount. The ethoxy group is a strong activating group and an ortho-, para-director, while the methyl group is a weaker activating group and also an ortho-, para-director. slideserve.comrsc.org When brominating a substrate like 4-ethoxytoluene, the bromine will preferentially substitute at the positions ortho to the powerful ethoxy group.

To achieve regioselective bromination, careful selection of the brominating agent and reaction conditions is essential. quickcompany.ingoogle.com Molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is a common method. gmu.edu The Lewis acid polarizes the Br-Br bond, creating a more potent electrophile. slideserve.com The reaction temperature and solvent can also influence the selectivity. quickcompany.in For instance, conducting the bromination at lower temperatures can enhance selectivity by minimizing side reactions. google.com

| Catalyst | Brominating Agent | Solvent | Temperature (°C) | Key Findings |

| FeBr₃ | Br₂ | Dichloromethane | 0 - 25 | Standard conditions for electrophilic bromination, but may lead to a mixture of isomers. |

| Methane sulfonic acid | Br₂, HBr/H₂O₂, HBr/NaNO₂ | Various | 20 - 40 | Can improve selectivity and avoid side reactions. quickcompany.in |

| HY Zeolite | Bromine | None (bulk) | 35 - 50 | Shape-selective catalyst that can favor para-bromination. google.com |

This table summarizes various conditions for electrophilic bromination, highlighting the factors that can be adjusted to control regioselectivity.

More modern approaches to regioselective halogenation involve palladium-catalyzed C–H activation. These methods offer the potential for greater control and efficiency. Palladium catalysts can direct the bromination to a specific C–H bond, often guided by a directing group on the substrate. While specific applications to 4-ethoxytoluene are not extensively documented in the provided results, the general principle is a significant advancement in synthetic chemistry. nih.gov These reactions typically use a palladium catalyst, a ligand, and a bromine source under specific reaction conditions to achieve the desired transformation.

Etherification Routes to 2-Bromo-1-ethoxy-4-methylbenzene

An alternative synthetic strategy involves forming the ether linkage after the bromo and methyl groups are already in place. This is a common and versatile approach.

The Williamson ether synthesis is a classic and widely used method for preparing ethers. masterorganicchemistry.com It involves the reaction of an alkoxide with a primary alkyl halide. libretexts.org In the context of synthesizing this compound, this would typically involve the reaction of 2-bromo-4-methylphenoxide with an ethylating agent like ethyl iodide or ethyl bromide. utahtech.edu

The synthesis starts with 2-bromo-4-methylphenol, which is deprotonated by a strong base (e.g., sodium hydroxide (B78521) or sodium hydride) to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking the ethyl halide in an SN2 reaction to form the desired ether. libretexts.org The presence of the halogenated aromatic ring does not typically interfere with the Williamson ether synthesis, as the reaction occurs at the phenolic oxygen. masterorganicchemistry.com

| Base | Ethylating Agent | Solvent | Temperature | Key Features |

| Sodium Hydroxide | Ethyl Iodide | Ethanol/Water | Reflux | Classic conditions, effective for many substrates. utahtech.edu |

| Sodium Hydride | Ethyl Bromide | Tetrahydrofuran (B95107) (THF) | Room Temp to Reflux | Use of an aprotic polar solvent can accelerate the SN2 reaction. libretexts.org |

| Silver(I) Oxide | Ethyl Iodide | Dichloromethane | Mild Conditions | A milder variation suitable for sensitive substrates. libretexts.org |

This table outlines typical conditions for the Williamson ether synthesis applied to the formation of this compound.

Besides the traditional Williamson ether synthesis, other methods can be employed to introduce the ethoxy group. These can sometimes offer advantages in terms of reaction conditions or substrate scope. One such method is the alkoxymercuration-demercuration of an alkene, though this is less direct for aromatic systems. libretexts.orgvaia.com Another approach involves the use of alkylating agents other than simple alkyl halides, which can be activated in various ways. google.com

Methylation Approaches on Bromo-Phenols and Bromo-Anisoles

A less common, but viable, synthetic route could involve the methylation of a pre-existing bromo-phenol or bromo-anisole. For instance, one could start with a brominated phenol (B47542) and introduce the methyl group via a Friedel-Crafts alkylation. However, this can be challenging due to the directing effects of the existing substituents and the potential for polysubstitution.

More controlled methylation can be achieved using specific methylating agents. sciencemadness.org For example, if one were to start with a precursor like 6-bromo-3-ethoxy-toluene, a subsequent methylation would be required. Modern methylation reactions can utilize reagents like methyl triflate, which is a powerful methylating agent. nih.gov

Strategies for Introducing Methyl Groups on Halogenated Aromatic Systems

The introduction of a methyl group onto a halogenated aromatic ring is a pivotal step in the synthesis of numerous complex molecules. Various catalytic methods have been developed to achieve this transformation efficiently.

One of the most established methods is the Friedel-Crafts alkylation , which involves the electrophilic substitution of an alkyl group onto an aromatic ring using a Lewis acid catalyst like aluminum chloride (AlCl₃). slchemtech.com However, this method can suffer from drawbacks such as catalyst deactivation and the formation of polysubstituted byproducts.

More advanced and selective methods often involve catalytic methylation using different catalyst systems. For instance, the vapor-phase alkylation of phenol with methanol (B129727) has been extensively studied using a variety of solid acid and base catalysts. researchgate.netconicet.gov.ar While O-methylation to form anisole (B1667542) and C-alkylation to form cresols can occur concurrently, the product distribution is highly dependent on the acid-base properties of the catalyst. researchgate.netconicet.gov.ar Solid acids at lower temperatures tend to favor O-alkylation, whereas base catalysts at high temperatures promote C-alkylation. researchgate.net

Recent research has explored highly selective catalysts for ortho-methylation. For example, catalysts containing iron oxide, vanadium oxide, and other metal oxides have been shown to achieve high selectivity for the o-methylation of phenols with methanol or dimethyl ether in the gas phase. google.com Studies using MgO as a catalyst have demonstrated that while anisole is a primary product, o-cresol (B1677501) formation dominates at temperatures above 300°C. tum.de The mechanism can involve the initial formation of salicylic (B10762653) aldehyde as an intermediate, which is then converted to o-cresol. tum.de

The table below summarizes various catalytic approaches for the methylation of aromatic compounds, which are applicable to halogenated systems.

| Methylation Strategy | Catalyst System | Methylating Agent | Key Features & Findings |

| Friedel-Crafts Alkylation | Lewis Acids (e.g., AlCl₃, FeCl₃) | Alkyl Halides | A classic method for C-alkylation of aromatic rings. slchemtech.com |

| Vapor-Phase Alkylation | Solid Acids (e.g., HZSM-5, SiO₂-Al₂O₃) | Methanol | Typically yields a mixture of O- and C-alkylated products; product distribution depends on catalyst acidity and temperature. researchgate.netconicet.gov.ar |

| Ortho-Selective Alkylation | MgO | Methanol | High ortho-selectivity for cresol (B1669610) formation is observed, particularly at elevated temperatures (above 300°C). researchgate.nettum.de |

| Gas-Phase o-Methylation | Fe-V-Ti-Ba Oxides | Methanol / Dimethyl Ether | Demonstrates very high selectivity (e.g., 99%) for the formation of 2,6-xylenol from phenol. google.com |

| Porphyrin Catalysis | 5,10,15,20-tetrakis-4-chlorophenyl porphyrin | Methanol | Catalyzes the O-methylation of phenols, with a proposed mechanism involving the generation of methyl carbocations. researchgate.net |

These strategies highlight the move towards catalytic systems that offer greater control and selectivity in placing methyl groups on aromatic structures, including those already containing halogen substituents.

Green Chemistry Principles in the Synthesis of Halogenated Ethers

The synthesis of halogenated ethers like this compound is increasingly guided by the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. mit.edumsu.edu This involves developing eco-friendly reaction protocols and making sustainable choices regarding solvents and waste management. researchgate.netroyalsocietypublishing.org

Eco-Friendly Bromination and Etherification Protocols

Eco-Friendly Bromination: Traditional bromination often uses molecular bromine (Br₂), a toxic and corrosive reagent that poses significant safety risks. nih.gov Green chemistry seeks safer alternatives. researchgate.net One prominent eco-friendly approach is the use of bromide-bromate salt mixtures (e.g., NaBr/NaBrO₃). cambridgescholars.com These salts can be acidified in situ to generate hypobromous acid (HOBr) as the reactive brominating species, a process that is effective for various aromatic substrates, including phenols and aromatic ethers, under ambient conditions without a catalyst. rsc.org This method avoids handling liquid bromine and enhances bromine atom efficiency. rsc.org

Another sustainable strategy is the in-situ generation of bromine in a continuous flow system. nih.gov By reacting an oxidant like NaOCl with HBr, hazardous Br₂ is produced and immediately consumed in the reaction, minimizing risks associated with its storage and handling. nih.gov

Eco-Friendly Etherification: The Williamson ether synthesis is a fundamental reaction for forming ethers, typically by reacting an alkoxide with a primary alkyl halide. jk-sci.com Traditional protocols often use strong bases and hazardous alkylating agents. acs.org Greener adaptations of this synthesis are a key area of research. acs.org

Modern approaches focus on using weaker, less carcinogenic alkylating agents such as alcohols or carboxylic acid esters at high temperatures (above 300°C), which can enable the process to be run catalytically. acs.orgacs.org This catalytic Williamson ether synthesis (CWES) avoids the production of large amounts of salt waste and meets several green chemistry principles, including waste prevention and the use of catalysts over stoichiometric reagents. acs.orgacs.org Another innovative method involves micellar catalysis, where surfactants are used to facilitate the reaction in an aqueous medium, a greener alternative to traditional organic solvents. researchgate.net This technique has been successfully used for selective O-alkylation. researchgate.net

The following table compares conventional and greener approaches for bromination and etherification.

| Reaction | Conventional Method | Greener Protocol | Advantages of Green Protocol |

| Aromatic Bromination | Use of liquid Br₂ with a catalyst. cambridgescholars.com | In-situ generation of HOBr from bromide/bromate salts. rsc.org | Avoids handling toxic liquid Br₂, higher atom efficiency, milder conditions. rsc.org |

| Aromatic Bromination | Batch reaction with molecular bromine. nih.gov | Continuous flow synthesis with in-situ Br₂ generation. nih.gov | Inherently safer, reduces risk of runaway reactions, better control. nih.gov |

| Etherification (Williamson) | Strong base, hazardous alkylating agents (e.g., alkyl sulfates). acs.org | Catalytic process with weak alkylating agents (e.g., alcohols) at high temp. acs.orgacs.org | Avoids toxic reagents and large salt waste streams, catalytic. acs.org |

| Etherification (Williamson) | Use of volatile organic solvents. jk-sci.com | Surfactant-assisted synthesis in aqueous media. researchgate.net | Replaces hazardous organic solvents with water, enables selective O-alkylation. researchgate.net |

Solvent Selection and Waste Minimization in Multi-Step Syntheses

Solvent Selection: Solvents are a major contributor to the environmental impact of chemical processes, often accounting for a large portion of the total waste. scienceopen.com Green chemistry emphasizes the use of safer solvents or the elimination of solvents altogether. mit.edu The selection of a solvent should consider its environmental, health, and safety (EHS) impact. dtu.dkacs.org Greener alternatives to common hazardous solvents include water, supercritical fluids (like sc-CO₂), and ionic liquids, although the green credentials of each must be assessed for the specific application. mit.eduroyalsocietypublishing.orgscienceopen.com Interactive tools have been developed to aid chemists in selecting solvents based on a holistic set of criteria, including physical properties and EHS concerns. acs.org

Waste Minimization: A core principle of green chemistry is waste prevention. msu.eduacs.org This is often quantified by metrics like the E-Factor (mass of waste / mass of product) and Atom Economy (molecular weight of desired product / sum of molecular weights of all reactants). royalsocietypublishing.orgscienceopen.com A key strategy for minimizing waste is to avoid the use of temporary protecting groups or other chemical derivatives, as these steps require additional reagents and generate more waste. mit.eduacs.org

The table below lists some common solvents and their greener alternatives.

| Common Conventional Solvent | Hazards | Greener Alternative(s) | Considerations |

| Dichloromethane (DCM) | Suspected carcinogen, volatile | 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources, less volatile. |

| Toluene | Toxic, flammable | p-Cymene, Anisole | Higher boiling points, lower toxicity. |

| Tetrahydrofuran (THF) | Can form explosive peroxides | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) | CPME has higher stability against peroxide formation. |

| Dimethylformamide (DMF) | Toxic for reproduction, volatile | N,N-Dimethylacetamide (DMAc), Cyrene™ | Cyrene™ is a bio-based dipolar aprotic solvent. |

| Benzene | Carcinogenic | Toluene (less toxic), Cyclohexane | Toluene is often a suitable replacement, but still hazardous. |

Mechanistic Investigations and Reactivity of 2 Bromo 1 Ethoxy 4 Methylbenzene

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) derivatives. The rate and regioselectivity of these reactions on 2-Bromo-1-ethoxy-4-methylbenzene are determined by the interplay of the directing effects of the existing substituents.

Both the ethoxy (-OC2H5) and methyl (-CH3) groups are activating groups in electrophilic aromatic substitution, meaning they increase the rate of reaction compared to benzene. masterorganicchemistry.com They achieve this by donating electron density to the aromatic ring, which stabilizes the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction. libretexts.org This electron donation makes the ring more nucleophilic and thus more reactive towards electrophiles. masterorganicchemistry.comorganicchemistrytutor.com

These groups are also ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. pressbooks.publibretexts.org

The ethoxy group is a strong activating group. pressbooks.pub The oxygen atom adjacent to the ring possesses lone pairs of electrons that can be donated through resonance, significantly increasing the electron density at the ortho and para positions. libretexts.orgyoutube.com This resonance stabilization of the arenium ion intermediate is a powerful directing effect. libretexts.org

The methyl group is a weak activating group that donates electron density primarily through an inductive effect, which is less powerful than the resonance effect of the ethoxy group. masterorganicchemistry.com

In this compound, the positions on the ring are numbered relative to the substituents. The ethoxy group is at position 1, the bromine at position 2, and the methyl group at position 4. The available positions for substitution are 3, 5, and 6.

Position 3: Ortho to the methyl group and meta to the ethoxy group.

Position 5: Ortho to the methyl group and meta to the ethoxy group.

Position 6: Ortho to the ethoxy group and meta to the methyl group.

The bromine atom is a deactivating group due to its electronegativity (inductive withdrawal), but it is also an ortho, para-director because its lone pairs can participate in resonance. pressbooks.pubyoutube.com

When considering a further bromination reaction, the powerful activating and directing effect of the ethoxy group dominates. It strongly activates the position ortho to it (position 6). The methyl group activates positions 3 and 5. Therefore, the most likely position for the incoming electrophile (Br+) is position 6, which is ortho to the strongly activating ethoxy group and meta to the weakly activating methyl group. Steric hindrance could play a role, but the directing power of the ethoxy group is generally the deciding factor.

In reactions where multiple electrophiles are present or where different types of EAS reactions can occur, competition arises. For a substrate like this compound, the highly activated nature of the ring means it will readily react in halogenation (e.g., chlorination) and Friedel-Crafts alkylation reactions. masterorganicchemistry.commasterorganicchemistry.com

A catalyst is typically required for the halogenation of benzene, often a Lewis acid like FeBr3 for bromination or AlCl3 for chlorination, which polarizes the halogen molecule to create a stronger electrophile. openstax.orgmasterorganicchemistry.com Similarly, Friedel-Crafts reactions require a Lewis acid catalyst. masterorganicchemistry.com Given the activated nature of the ring due to the ethoxy and methyl groups, these reactions would proceed under milder conditions than for benzene itself.

The regioselectivity would again be dictated by the directing effects discussed previously, with the position ortho to the ethoxy group being the most favored site of attack. If both halogenating and alkylating agents were present, the outcome would depend on the specific reaction conditions and the relative reactivity of the electrophiles generated.

Organometallic Coupling Reactions

Aryl bromides like this compound are excellent substrates for a wide array of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The reactivity order for aryl halides in these couplings is generally I > Br > Cl. wikipedia.org

Common examples include:

Suzuki Coupling: The reaction of the aryl bromide with an organoboron compound (like an arylboronic acid) in the presence of a palladium catalyst and a base to form a new C-C bond. researchgate.net This is a versatile method for creating biaryl structures.

Heck Reaction: The coupling of the aryl bromide with an alkene, catalyzed by palladium, to form a substituted alkene. wikipedia.orgorganic-chemistry.org

Sonogashira Coupling: The reaction between the aryl bromide and a terminal alkyne to form a C(sp2)-C(sp) bond, which requires both palladium and copper co-catalysts. wikipedia.org

Buchwald-Hartwig Amination: A palladium-catalyzed reaction that forms a C-N bond between the aryl bromide and an amine. nih.gov This is a modern and efficient method for synthesizing arylamines.

In all these reactions, the C-Br bond of this compound would be the reactive site. The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation (for Suzuki) or carbopalladation (for Heck), and finally reductive elimination to yield the product and regenerate the Pd(0) catalyst. The specific conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields.

Data Tables

Table 1: Summary of Substituent Effects on Aromatic Substitution

| Substituent | Type | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -OC2H5 (Ethoxy) | Electron-Donating (Resonance) | Strongly Activating | Ortho, Para |

| -CH3 (Methyl) | Electron-Donating (Inductive) | Weakly Activating | Ortho, Para |

Table 2: Predicted Reactivity of this compound

| Reaction Type | Predicted Reactivity | Primary Reactive Site | Key Factors |

|---|---|---|---|

| Electrophilic Aromatic Substitution | High | C-6 | Strong activation by ortho-ethoxy group. |

| Nucleophilic Aromatic Substitution (SNAr) | Very Low / Inert | C-2 (C-Br) | Deactivation by electron-donating groups. |

| Nucleophilic Aromatic Substitution (Benzyne) | Not Possible | C-2 (C-Br) | No available ortho-protons. |

Suzuki-Miyaura Cross-Coupling Applications

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, specifically for synthesizing biaryl compounds, styrenes, and poly-olefins. libretexts.org this compound serves as an effective aryl halide partner in this palladium-catalyzed reaction. The general reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.org

The catalytic cycle for the Suzuki-Miyaura coupling proceeds through three fundamental steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound, forming a palladium(II) complex. libretexts.org

Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium(II) complex, displacing the bromide. libretexts.org

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the new biaryl product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle. libretexts.org

The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. researchgate.net Organoboron reagents are generally stable, non-toxic, and environmentally benign, with water-soluble byproducts that are easily removed. libretexts.org

| Reaction | Reactants | Catalyst/Base | Product |

| Suzuki-Miyaura Coupling | This compound, Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄ / Na₂CO₃ | 2-Aryl-1-ethoxy-4-methylbenzene |

Heck and Sonogashira Coupling Reactions

In addition to Suzuki coupling, this compound is a viable substrate for other palladium-catalyzed cross-coupling reactions, such as the Heck and Sonogashira reactions, which are essential for constructing complex molecular architectures.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. The mechanism is similar to other palladium-catalyzed couplings, involving oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by migratory insertion of the alkene into the aryl-palladium bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst. This reaction provides a direct method for the arylation of olefins.

Sonogashira Reaction: The Sonogashira reaction is used to form a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction typically requires a palladium catalyst and a copper(I) co-catalyst. The proposed mechanism involves the formation of a copper(I) acetylide species, which then undergoes transmetalation with the palladium(II) intermediate formed from the oxidative addition of this compound. Reductive elimination from the resulting palladium complex yields the arylated alkyne.

| Reaction | Coupling Partner | Typical Catalyst System | Product Type |

| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃ | Substituted Alkene |

| Sonogashira Coupling | Terminal Alkyne (e.g., Phenylacetylene) | PdCl₂(PPh₃)₂, CuI, Amine Base | Disubstituted Alkyne |

Grignard Reagent Formation and Reactivity

The reaction of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), leads to the formation of the corresponding Grignard reagent, (2-ethoxy-5-methylphenyl)magnesium bromide. youtube.comyoutube.com The magnesium atom inserts into the carbon-bromine bond, reversing the polarity of the carbon atom. youtube.comyoutube.com This process, known as umpolung, transforms the electrophilic carbon of the aryl bromide into a highly nucleophilic carbon in the Grignard reagent. youtube.com

The resulting organomagnesium compound is a powerful nucleophile and a strong base. youtube.com Its utility in synthesis is extensive, as it reacts with a wide variety of electrophiles, including aldehydes, ketones, esters, and carbon dioxide, to form new carbon-carbon bonds. youtube.comyoutube.comncert.nic.in For instance, reaction with an aldehyde followed by an acidic workup yields a secondary alcohol, while reaction with a ketone produces a tertiary alcohol. ncert.nic.in Due to their high reactivity, Grignard reagents are sensitive to moisture and protic solvents, which will protonate the carbanion and quench the reagent. youtube.com

An alternative and often milder method for preparing functionalized Grignard reagents is the bromine-magnesium (Br-Mg) exchange reaction. sfb749.de This method involves treating the aryl bromide with a pre-formed, more reactive organomagnesium reagent, such as isopropylmagnesium chloride (i-PrMgCl), often in the presence of lithium chloride (LiCl) which enhances the rate and efficiency of the exchange. researchgate.netnih.gov The use of i-PrMgCl·LiCl, sometimes referred to as a "turbo-Grignard" reagent, allows the exchange to proceed rapidly at low temperatures. researchgate.net

Kinetic studies and competition experiments on substituted bromobenzenes have shown that the rate of the Br-Mg exchange is significantly influenced by the electronic nature of the substituents on the aromatic ring. nih.gov Electron-withdrawing groups accelerate the reaction, while electron-donating groups have a retarding effect. The position of the substituent is also crucial, with the activating effect generally following the order ortho > meta > para. nih.gov For this compound, the electron-donating nature of the ethoxy and methyl groups would suggest a slower exchange rate compared to unsubstituted bromobenzene (B47551) or those bearing electron-withdrawing groups. This exchange methodology is particularly valuable as it tolerates a variety of sensitive functional groups that would not survive the classical Grignard formation conditions. researchgate.net

| Factor | Influence on Br-Mg Exchange Rate | Reference |

| Substituent Type | Electron-acceptor groups accelerate the reaction. | sfb749.de |

| Substituent Position | Activating efficiency increases in the order para < meta << ortho. | nih.gov |

| Reagent | i-PrMgCl·LiCl allows for fast exchange under mild conditions. | researchgate.netresearchgate.net |

Oxidation and Reduction Pathways

The selective oxidation of the methyl group in this compound presents a synthetic challenge due to the presence of other potentially reactive sites. The goal is typically the partial oxidation to the corresponding aldehyde (2-bromo-4-ethoxybenzaldehyde) or complete oxidation to the carboxylic acid (2-bromo-4-ethoxybenzoic acid).

Achieving selective oxidation to the aldehyde can be difficult as aldehydes are often more susceptible to oxidation than the starting methyl group, leading to overoxidation. nih.gov However, specific reagents and conditions have been developed for this transformation on similar methylarene substrates. These include using stoichiometric oxidants like ceric ammonium (B1175870) nitrate (B79036) (CAN) or employing catalytic methods. nih.gov Electrochemical oxidation has emerged as a powerful and green alternative, allowing for site-selective oxidation of methylarenes to aldehydes (via an acetal (B89532) intermediate) without the need for chemical oxidants. nih.gov The regioselectivity in such electrochemical reactions on substituted alkoxybenzenes is governed by the electronic properties of the aromatic ring rather than steric factors. nih.gov

Reductive debromination is the process of removing the bromine atom from the aromatic ring and replacing it with a hydrogen atom, converting this compound into 1-ethoxy-4-methylbenzene. This transformation can be accomplished through several methods.

One common approach is the use of strong reducing agents, such as metal hydrides like lithium aluminum hydride (LiAlH₄). Another widely used method is catalytic hydrogenation, where the compound is treated with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). This method is often clean and efficient. The Grignard reagent derived from this compound can also be effectively debrominated by simple quenching with a proton source like water, although this is more of a side reaction in the context of Grignard synthesis. youtube.com

Computational Chemistry and Reaction Pathway Analysis

To unravel the complexities of reactions involving this compound, computational chemistry provides invaluable tools. These methods allow for the detailed analysis of reaction mechanisms, including the characterization of transient species like intermediates and transition states, which are often difficult to observe experimentally.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the geometries and energies of molecules, reaction intermediates, and transition states. For a molecule like this compound, DFT can be used to model various reactions, such as electrophilic aromatic substitution.

Due to the lack of specific DFT studies on this compound in the available literature, we can draw parallels from studies on analogous compounds like substituted anisoles and xylenes (B1142099) to illustrate the approach. For instance, a DFT study on the electrophilic bromination of anisole (B1667542) (methoxybenzene) can provide insights into the relative energies of the possible intermediates and transition states. The ethoxy group in this compound would have a similar directing effect to the methoxy (B1213986) group in anisole.

A hypothetical DFT study on the nitration of this compound would likely proceed by calculating the energies of the possible sigma-complex (Wheland intermediate) intermediates formed upon attack of the nitronium ion (NO2+) at the available positions on the benzene ring. The positions ortho and para to the strongly activating ethoxy group are expected to be the most favored sites for electrophilic attack.

Table 1: Hypothetical DFT-Calculated Relative Energies of Sigma-Complex Intermediates in the Nitration of this compound

| Position of NO2+ Attack | Relative Energy (kcal/mol) | Key Stabilizing/Destabilizing Factors |

| C2 (ortho to ethoxy) | 0.0 | Strong resonance stabilization from the ethoxy group. |

| C6 (ortho to ethoxy) | +1.5 | Increased steric hindrance from the adjacent bromo group. |

| C3 (meta to ethoxy) | +8.2 | Lack of direct resonance stabilization from the ethoxy group. |

| C5 (meta to ethoxy) | +7.9 | Lack of direct resonance stabilization from the ethoxy group. |

Disclaimer: The data in this table is hypothetical and is presented for illustrative purposes to demonstrate the application of DFT in analyzing reaction intermediates. The values are based on general principles of electrophilic aromatic substitution and data from analogous systems.

Furthermore, DFT calculations can elucidate the geometry of the transition states leading to these intermediates. The transition state is the highest energy point along the reaction coordinate and its structure provides crucial information about the reaction mechanism. For instance, in an electrophilic attack, the C-NO2 bond would be partially formed, and the C-H bond at the site of attack would be elongated.

Table 2: Hypothetical DFT-Calculated Transition State Properties for the Nitration at the C2 Position of this compound

| Parameter | Value |

| Activation Energy (kcal/mol) | 15.7 |

| C-NO2 bond length (Å) | 1.95 |

| C-H bond length (Å) | 1.20 |

| Imaginary Frequency (cm-1) | -350 |

Disclaimer: The data in this table is hypothetical and is presented for illustrative purposes. The values are representative of typical DFT calculations for such reactions.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or chemical reactivity. researchgate.net These models are built by finding a statistically significant correlation between a set of calculated molecular descriptors and an observed activity.

For predicting the reactivity of this compound, a QSAR model could be developed using a dataset of similar substituted benzenes with known reaction rates for a specific reaction, such as electrophilic bromination or oxidation. The molecular descriptors used in such a model would typically include electronic, steric, and hydrophobic parameters.

Electronic Descriptors: These describe the electronic properties of the molecule, such as Hammett constants (σ), dipole moment, and quantum chemical parameters like the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). For this compound, the electronic effects of the bromo, ethoxy, and methyl groups would be critical.

Steric Descriptors: These quantify the size and shape of the molecule. Examples include Taft steric parameters (Es) and molecular volume. The steric hindrance around the reactive sites of this compound would influence its reactivity.

Hydrophobic Descriptors: These relate to the partitioning of the molecule between polar and non-polar phases, often represented by the logarithm of the octanol-water partition coefficient (logP).

A hypothetical QSAR equation for predicting the rate constant (log k) of an electrophilic substitution reaction for a series of substituted benzenes might look like this:

log k = c0 + c1σ + c2Es + c3*logP

Where c0, c1, c2, and c3 are coefficients determined from the regression analysis of the training set of compounds.

Table 3: Hypothetical QSAR Model for Predicting the Reactivity of Substituted Benzenes in Electrophilic Bromination

| Descriptor | Coefficient | p-value |

| Intercept | 1.50 | <0.001 |

| Hammett constant (σp) | -2.50 | <0.001 |

| Taft steric parameter (Es) | 0.80 | 0.02 |

| logP | 0.25 | 0.05 |

| Model Statistics | ||

| R² | 0.85 | |

| Q² (cross-validated R²) | 0.78 |

Disclaimer: This QSAR model is hypothetical and presented for illustrative purposes. The coefficients and statistical parameters are representative of a plausible model for this type of reactivity.

Such a model could then be used to predict the reactivity of this compound by calculating its specific descriptor values. The development of robust QSAR models relies on high-quality experimental data for a diverse set of compounds. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry is a critical tool for determining the precise mass of a molecule, which in turn allows for the confident assignment of its elemental formula. nih.govthermofisher.com For 2-Bromo-1-ethoxy-4-methylbenzene, with the molecular formula C₉H₁₁BrO, the theoretical monoisotopic mass can be calculated with high accuracy. This experimental value is then compared against the theoretical mass to confirm the compound's identity.

Due to the natural isotopic abundance of bromine, which exists as a near 1:1 mixture of ⁷⁹Br and ⁸¹Br, the mass spectrum of a bromine-containing compound will exhibit a characteristic pattern of two peaks of nearly equal intensity separated by two mass-to-charge units (m/z) for the molecular ion and any bromine-containing fragments.

As of the current literature review, specific high-resolution mass spectrometry data for this compound has not been reported in publicly accessible databases. However, the theoretical accurate masses for the molecular ions are presented in the table below. An experimental HRMS measurement would be expected to align closely with these calculated values, typically within a few parts per million (ppm).

| Ion Formula | Isotope | Theoretical Monoisotopic Mass (Da) |

| [C₉H₁₁⁷⁹BrO]⁺ | ⁷⁹Br | 213.9996 |

| [C₉H₁₁⁸¹BrO]⁺ | ⁸¹Br | 215.9976 |

This table presents the calculated theoretical monoisotopic masses for the two major isotopic forms of the molecular ion of this compound.

Fragmentation Pattern Interpretation

Electron ionization mass spectrometry (EI-MS) typically involves bombarding a molecule with high-energy electrons (commonly 70 eV), leading to ionization and subsequent fragmentation. uni-saarland.de The analysis of these fragmentation patterns provides valuable structural information. While specific experimental mass spectra for this compound are not available, a predictive interpretation of its fragmentation can be made based on the established fragmentation rules for related chemical classes, such as aryl ethers and brominated aromatic compounds. miamioh.edu

The molecular ion peak ([M]⁺) would be observed as a doublet at m/z 214 and 216, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively. cymitquimica.com Key fragmentation pathways would likely include:

Alpha-Cleavage of the Ether: A common fragmentation for ethers is the cleavage of the carbon-carbon bond adjacent (alpha) to the oxygen atom. For this compound, this would involve the loss of a methyl radical (•CH₃) from the ethoxy group, leading to the formation of a stable oxonium ion.

[M - CH₃]⁺: This would result in fragment ions at m/z 199/201.

Loss of the Ethyl Group: Cleavage of the entire ethyl group as a radical (•CH₂CH₃) would lead to a brominated cresol-type radical cation.

[M - C₂H₅]⁺: This would produce fragment ions at m/z 185/187.

Loss of Ethene (McLafferty-type Rearrangement not applicable): A common rearrangement for longer chain ethers is the loss of an alkene. In this case, the loss of ethene (C₂H₄) via a rearrangement would result in a brominated cresol (B1669610) radical cation.

[M - C₂H₄]⁺: This would also lead to fragment ions at m/z 185/187.

Cleavage of the C-Br Bond: The carbon-bromine bond can also cleave, leading to the loss of a bromine radical.

[M - Br]⁺: This would generate a fragment ion at m/z 135, corresponding to the ethoxy-toluene cation.

Benzylic Cleavage: Loss of a hydrogen atom from the methyl group would form a stable benzylic cation.

[M - H]⁺: This would result in fragment ions at m/z 213/215.

The relative abundance of these fragments would depend on their respective stabilities. The most stable fragments, and therefore often the most abundant peaks in the spectrum (the base peak), are typically those that are highly resonance-stabilized.

X-ray Crystallography for Solid-State Structure Determination

As of this writing, a crystal structure for this compound has not been deposited in the Cambridge Structural Database (CSD) or other publicly available crystallographic resources. The following subsections describe the type of information that would be obtained from such a study.

Crystal Packing and Intermolecular Interactions (e.g., C-H···Br Hydrogen Bonds)

Should a single crystal of this compound be grown and analyzed, the study would reveal its crystal system, space group, and unit cell dimensions. More importantly, it would elucidate the non-covalent interactions that govern the molecular packing. In similar brominated organic molecules, weak intermolecular forces such as van der Waals forces and potentially weak hydrogen bonds are often observed.

A key interaction of interest would be the possible formation of C-H···Br hydrogen bonds. In these interactions, a hydrogen atom attached to a carbon atom (either on the aromatic ring or the aliphatic ethoxy/methyl groups) acts as a hydrogen bond donor to the bromine atom of an adjacent molecule. The geometry of these interactions (the C-H···Br distance and angle) would be precisely determined, providing insight into their role in stabilizing the crystal lattice. Other potential interactions like C-H···π stacking could also be identified.

Conformation Analysis and Torsion Angles

The crystal structure would provide definitive information about the preferred conformation of the molecule in the solid state. Of particular interest are the torsion angles that define the orientation of the substituents relative to the benzene (B151609) ring.

Key torsion angles would include:

C(aryl)-C(aryl)-O-C(ethyl) torsion angle: This would describe the orientation of the ethoxy group relative to the plane of the benzene ring. It would reveal whether the ethyl group is positioned in the plane of the ring or twisted out of the plane.

C(aryl)-O-C(ethyl)-C(methyl) torsion angle: This angle defines the conformation of the ethyl group itself (e.g., staggered or eclipsed).

Analysis of these angles would provide a detailed conformational profile of this compound, which is crucial for understanding its steric and electronic properties.

Biological and Medicinal Chemistry Research Applications

Role as a Synthetic Intermediate in Pharmaceutical Development

The primary application of 2-Bromo-1-ethoxy-4-methylbenzene in medicinal chemistry is as a synthetic intermediate. Its structure is conducive to a variety of chemical transformations, making it an essential building block for creating diverse and complex molecules. The presence of the bromine atom, in particular, allows for its use in powerful carbon-carbon bond-forming reactions, which are fundamental in pharmaceutical synthesis.

This compound and its structural analogs are precursors in the synthesis of biologically active molecules. A notable example is the role of a closely related compound, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, as a key intermediate in the preparation of dapagliflozin. google.comgoogle.comwipo.intchemex.globalsynthinkchemicals.com Dapagliflozin is a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes. The synthesis of this intermediate often involves the reaction of a substituted benzoyl chloride with phenetole (B1680304) (ethoxybenzene), followed by a reduction step. google.comgoogle.com This highlights how the core structure, featuring bromo and ethoxy substitutions, is integral to constructing complex pharmaceutical agents.

The bromine atom on the benzene (B151609) ring serves as a crucial functional handle. It can be readily displaced or used in cross-coupling reactions, such as Suzuki or Heck reactions, to introduce new molecular fragments. This versatility allows chemists to systematically build up the target drug molecule from this simpler precursor.

In the broader context of drug discovery, this compound is considered a versatile building block or scaffold. cymitquimica.com Its utility stems from the distinct properties conferred by its substituents. The ethoxy group can enhance the solubility and bioavailability of derivative compounds, which are critical parameters for drug candidates. The methyl group provides a point of steric bulk and can influence the molecule's interaction with biological targets.

The bromine atom is particularly significant as it makes the aromatic ring susceptible to various substitution reactions, enabling the exploration of a wide chemical space. doubtnut.com Medicinal chemists can replace the bromine with a multitude of other functional groups to generate a library of related compounds. This library can then be screened for biological activity, forming the basis of a drug discovery program. For instance, starting from a brominated scaffold, new series of potential therapeutics, such as endothelin receptor antagonists, have been developed. nih.gov

Potential Biological Activity and Interactions with Biomolecules

While primarily used as a synthetic tool, the structural motifs present in this compound suggest potential for direct biological activity and interactions with biomolecules. Aromatic compounds, particularly those with halogen and ether functionalities, are common in biologically active molecules.

The potential for derivatives of this compound to interact with enzymes is a key area of interest. Phenolic compounds, which can be seen as analogs or potential metabolites of this molecule, are known to act as enzyme inhibitors. nih.gov For example, simple phenols can inhibit human carbonic anhydrase II by binding within the enzyme's active site. nih.gov This interaction is often stabilized by hydrogen bonds from the hydroxyl group and hydrophobic interactions of the aromatic ring. nih.gov

Given that the ethoxy group of this compound could be metabolized to a hydroxyl group, its derivatives could potentially exhibit similar enzyme-inhibiting properties. The covalent attachment of phenolic compounds to reactive nucleophilic sites on enzymes, such as free amino and thiol groups, has been shown to adversely affect enzymatic activity. nih.gov This suggests that brominated phenolic derivatives could be investigated as potential inhibitors for a range of enzymes.

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry where the chemical structure of a compound is systematically modified to understand how these changes affect its biological activity. esisresearch.orgslideshare.netdrugbank.com The scaffold of this compound is well-suited for SAR studies.

Key modifications could include:

Position of the bromine atom: Moving the bromine to different positions on the ring would alter the electronic distribution and steric profile, likely impacting binding to a biological target.

Nature of the halogen: Replacing bromine with other halogens (e.g., chlorine, fluorine) would modulate the lipophilicity and electronic effects. slideshare.net

Alkoxy group: Varying the length of the alkyl chain of the ether (e.g., from ethoxy to methoxy (B1213986) or propoxy) could affect solubility and how the molecule fits into a binding pocket.

Methyl group substitution: The methyl group can be moved or replaced with other alkyl groups to probe steric tolerance at that position.

By synthesizing a series of such derivatives and testing their biological effects, researchers can build a detailed SAR model. This model helps in rationally designing new compounds with improved potency, selectivity, and pharmacokinetic properties. esisresearch.org For example, SAR studies on substituted benzazoles have shown that electron-withdrawing groups at specific positions can enhance antimicrobial activity. esisresearch.org

Metabolism and Biotransformation Studies of Substituted Bromobenzenes

Direct metabolic studies on this compound are not extensively documented. However, the biotransformation of structurally related substituted bromobenzenes has been investigated, providing a likely model for its metabolic fate. The metabolism of xenobiotics, or foreign compounds, is primarily carried out by enzymes such as the cytochrome P450 (CYP) family. wur.nlnih.gov

The metabolism of brominated benzenes can lead to both detoxification and bioactivation, where metabolites may become more chemically reactive. researchgate.netepa.gov A primary metabolic pathway for aromatic compounds is hydroxylation of the ring. For bromobenzene (B47551), this can lead to the formation of bromophenols. nih.gov The presence of an ethoxy group, as in this compound, can also be a site for metabolism, potentially undergoing O-dealkylation to form a brominated phenol (B47542). Furthermore, alkyl substitutions on an aromatic ring can shift metabolism towards oxidation of the side chain. nih.gov

Therefore, the expected metabolic pathways for this compound would involve:

Aromatic Hydroxylation: The addition of a hydroxyl group to the benzene ring, catalyzed by CYP enzymes.

O-Deethylation: The removal of the ethyl group from the ethoxy moiety, leading to the formation of 2-bromo-4-methylphenol.

Side-Chain Oxidation: Oxidation of the methyl group to a hydroxymethyl or carboxylic acid group.

These metabolic transformations generally increase the water solubility of the compound, facilitating its excretion from the body. nih.gov However, some intermediate metabolites, such as arene oxides, can be reactive and potentially toxic. nih.gov

Oxidative Metabolism Pathways (e.g., Epoxide and Quinone Formation)

The oxidative metabolism of this compound, like many xenobiotics, is primarily carried out by the cytochrome P450 (CYP450) enzyme superfamily. wikipedia.org While direct metabolic studies on this specific compound are not extensively documented, its metabolic pathways can be inferred from the known metabolism of structurally related aromatic compounds such as bromobenzene, p-xylene, and phenetole (ethoxybenzene). nih.govnih.govpharmacompass.com

The primary oxidative transformations are expected to occur at the aromatic ring and the alkyl substituents.

Arene Oxide Formation: A major pathway for the metabolism of aromatic rings is the formation of an epoxide intermediate, known as an arene oxide, catalyzed by CYP450 enzymes. wikipedia.orgpharmaxchange.info For this compound, oxidation could lead to the formation of different arene oxides. For instance, oxidation at the 2,3- or 5,6-positions would yield epoxide intermediates. These arene oxides are electrophilic and can rearrange to form phenolic metabolites (hydroxylation) or be hydrated by epoxide hydrolase to form trans-dihydrodiols. nih.govwikipedia.org The metabolism of bromobenzene is known to proceed through bromobenzene-2,3-oxide (B1229446) and bromobenzene-3,4-oxide, which are precursors to o-bromophenol and p-bromophenol, respectively. nih.gov

Quinone Formation: Phenolic metabolites, particularly catechols (1,2-dihydroxybenzenes) and hydroquinones (1,4-dihydroxybenzenes), can undergo further oxidation to form highly reactive quinones. nih.gov For example, if this compound is hydroxylated to form a catechol derivative, subsequent two-electron oxidation can yield an ortho-quinone. nih.govlibretexts.org These quinones are potent electrophiles and redox-active molecules. nih.gov

Side-Chain Oxidation: The methyl and ethoxy groups are also targets for oxidative metabolism.

The methyl group can undergo benzylic hydroxylation, a common reaction for alkylbenzenes catalyzed by CYP2E1, to form a benzyl (B1604629) alcohol derivative. nih.govlibretexts.org This can be further oxidized to an aldehyde and a carboxylic acid.

The ethoxy group can be metabolized via O-dealkylation, another CYP450-mediated reaction, which would cleave the ether bond to yield a phenol and acetaldehyde. nih.gov The metabolism of phenetole, for example, involves hydroxylation at the para position and excretion as glucuronide and ethereal sulfate (B86663) conjugates. pharmacompass.com

The probable oxidative metabolic pathways are summarized in the table below.

| Metabolic Pathway | Initial Reactant | Key Enzyme Family | Reactive Intermediate(s) | Potential Product(s) |

| Aromatic Hydroxylation | This compound | Cytochrome P450 | Arene Oxides | Hydroxylated derivatives (Phenols) |

| Quinone Formation | Dihydroxy-metabolites (Catechols/Hydroquinones) | Cytochrome P450 / Other oxidases | Semiquinone radicals | Ortho- or Para-quinones |

| Benzylic Oxidation | This compound | Cytochrome P450 (e.g., CYP2E1) | - | 2-Bromo-1-ethoxy-4-(hydroxymethyl)benzene |

| O-Dealkylation | This compound | Cytochrome P450 | - | 2-Bromo-4-methylphenol |

Covalent Binding to Proteins and Reactive Metabolites

A significant consequence of the formation of reactive metabolites like arene oxides and quinones is their ability to bind covalently to cellular macromolecules, including proteins and nucleic acids. nih.govacs.org This process, often termed metabolic activation, is a key mechanism of toxicity for many aromatic compounds. researchgate.net

The electrophilic nature of arene oxides and quinones makes them susceptible to attack by nucleophilic residues in proteins (such as cysteine and lysine) and DNA bases (like guanine (B1146940) and adenine). nih.govresearchgate.net The covalent binding of bromobenzene metabolites to liver proteins has been extensively studied as a model for chemically induced hepatotoxicity. nih.govacs.orgnih.gov These reactive intermediates can diffuse from their site of formation and react with critical cellular targets, leading to enzyme inactivation, disruption of cellular function, and initiation of cell death pathways. nih.gov

The potential reactive metabolites of this compound and their targets are outlined below.

| Reactive Metabolite | Generating Pathway | Putative Cellular Targets | Potential Toxicological Outcome |

| Arene Oxides | Aromatic ring oxidation | Proteins (Cys, Lys residues), DNA (Guanine, Adenine bases) | Cytotoxicity, Genotoxicity/Mutagenicity |

| Quinones | Oxidation of dihydroxy-metabolites | Proteins (Thiol groups), DNA | Oxidative stress, Enzyme inhibition, Cytotoxicity |

Influence of Substituents on Metabolic Fate

The three substituents on the benzene ring—bromo, ethoxy, and methyl—each exert electronic and steric effects that influence the rate and regioselectivity of metabolism. libretexts.org

Bromo Group: As a halogen, the bromine atom is an electron-withdrawing group via induction but an ortho-, para-director due to resonance effects. youtube.com It deactivates the ring towards electrophilic attack, which could slow the rate of CYP450-mediated oxidation compared to non-halogenated analogues. The bromine atom itself is generally stable but can be cleaved in later metabolic stages. Its presence is critical in directing the position of hydroxylation. nih.gov

Ethoxy Group: The ethoxy group is a strong activating, ortho-, para-directing group due to its electron-donating resonance effect. libretexts.org It is expected to direct hydroxylation to the positions ortho and para to it. However, the position ortho to the ethoxy group is already substituted with bromine, and the other ortho position is sterically hindered. The para position is occupied by the methyl group. This suggests that hydroxylation may be directed to position 5. The ethoxy group itself is a site for metabolism via O-dealkylation. nih.gov

Methyl Group: The methyl group is a weak activating, ortho-, para-directing group. researchgate.net It can enhance the rate of aromatic oxidation. More importantly, the benzylic hydrogens of the methyl group are susceptible to oxidation, providing an alternative metabolic pathway to ring hydroxylation. nih.govlibretexts.org The presence of multiple potential metabolic sites (ring, methyl group, ethoxy group) can lead to a complex mixture of metabolites. Studies on N-sulfonylhydrazones have shown that the presence of a methyl group can significantly alter the pharmacokinetic profile and enhance recognition by CYP enzymes. nih.govacs.org

| Substituent | Electronic Effect | Directing Influence | Influence on Metabolism |

| Bromo | Deactivating (Inductive), Weakly Activating (Resonance) | Ortho, Para | Slows ring oxidation; Directs hydroxylation |

| Ethoxy | Activating (Resonance) | Ortho, Para | Promotes ring oxidation; Site for O-dealkylation |

| Methyl | Activating (Inductive/Hyperconjugation) | Ortho, Para | Promotes ring oxidation; Site for benzylic hydroxylation |

Applications in Agrochemical and Specialty Chemical Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the agrochemical and specialty chemical industries. Its utility stems from the reactivity of the bromine atom, which can be readily replaced or used to form new carbon-carbon or carbon-heteroatom bonds.

The brominated aromatic structure is a common feature in the design of bioactive compounds. The bromine atom can act as a leaving group in nucleophilic substitution reactions or participate in various transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures from simpler building blocks.

Examples of synthetic applications include:

Cross-Coupling Reactions: The compound can be used in reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. mdpi.com In a Suzuki reaction, for example, this compound could be coupled with a boronic acid to form a biaryl structure, a common motif in pharmaceuticals and agrochemicals.

Synthesis of Functional Dyes: Polyfunctional phenothiazine (B1677639) derivatives, which are important building blocks for functional dyes, can be synthesized from brominated precursors. mdpi.com

Intermediate for Bioactive Molecules: Brominated compounds are often key intermediates. For instance, bromomethyl substituted scaffolds are used to optimize the anti-virulence activity of pilicides, which are potential new antibacterial drugs. nih.gov Similarly, phenetole (ethoxybenzene) and its derivatives are intermediates in the synthesis of numerous organic compounds, including pharmaceuticals. chemicalbook.com

The strategic placement of the ethoxy and methyl groups can also influence the properties of the final product, such as solubility, lipophilicity, and metabolic stability, making this compound a tailored building block for specific applications.

Advanced Materials Science Applications

Precursors for Polymer Synthesis and Functional Materials

The presence of a bromine atom on the aromatic ring of 2-Bromo-1-ethoxy-4-methylbenzene makes it a suitable monomer for various polymerization reactions, particularly those involving cross-coupling methodologies. These reactions could theoretically allow for the incorporation of the ethoxy- and methyl-substituted phenyl unit into polymer chains, imparting specific properties to the resulting material.

Integration into Polymer Backbones

In theory, this compound could be utilized in well-known polymerization techniques such as Suzuki or Heck coupling reactions. These methods are powerful tools for the creation of carbon-carbon bonds and are widely used to synthesize conjugated polymers, which are of interest for their electronic and optical properties. By reacting with appropriate difunctional monomers, this compound could be integrated into a polymer backbone. However, specific research articles or patents detailing the successful polymerization of this compound and the characterization of the resulting polymers are not found in the current body of scientific literature.

Development of Specialty Chemicals with Unique Properties

As a substituted aromatic compound, this compound serves as a precursor in the synthesis of more complex molecules that could function as specialty chemicals. The bromine atom can be readily replaced through nucleophilic substitution or used in organometallic reactions to introduce a wide array of functional groups. These transformations could lead to the development of novel compounds with tailored electronic, optical, or thermal properties. Despite this potential, there is a lack of published research that specifically focuses on the conversion of this compound into specialty chemicals for materials science applications.

Role in Chemical and Optical Sensor Development

The development of chemical and optical sensors often relies on the design of molecules that exhibit a change in their physical or spectroscopic properties upon interaction with a specific analyte. The aromatic scaffold of this compound could, in principle, be functionalized to create such sensor molecules. For instance, the introduction of fluorophores or chromophores, or groups capable of specific analyte binding, could be envisioned. Nevertheless, no studies have been identified that report the synthesis or application of this compound derivatives in the field of chemical or optical sensing.

Applications in Supramolecular Chemistry

Supramolecular chemistry involves the study of non-covalent interactions between molecules to form organized assemblies. The aromatic ring and heteroatoms in this compound could potentially participate in various non-covalent interactions, such as π-π stacking, hydrogen bonding (if further functionalized), and halogen bonding. These interactions could drive the self-assembly of the molecule into larger, well-defined supramolecular structures. However, the scientific literature does not currently contain any reports on the investigation or application of this compound in the context of supramolecular chemistry.

Environmental Fate and Toxicology Research Excluding Specific Dosages or Administration

Degradation Pathways in Environmental Matrices

The persistence and transformation of 2-Bromo-1-ethoxy-4-methylbenzene in the environment are governed by various physical, chemical, and biological processes.

Photodegradation, the breakdown of compounds by light, is a significant environmental degradation pathway for many organic pollutants. mdpi.com For brominated aromatic compounds, this process often involves the cleavage of the carbon-bromine (C-Br) bond. mdpi.com Studies on other brominated flame retardants (BFRs) have shown that the primary step in their photodegradation is reductive debromination, where a bromine atom is removed from the aromatic ring. mdpi.comnih.gov This process can lead to the formation of less brominated, and potentially less toxic, degradation products. nih.gov

The rate and extent of photodegradation can be influenced by several factors, including the light wavelength and the surrounding environmental medium. mdpi.com For instance, the presence of solvents can affect the electron transfer between the solvent and the brominated compound, thereby influencing the degradation rate. mdpi.com Research on various BFRs has demonstrated that the photoreactivity can increase with the number of bromine atoms on the molecule. nih.gov The process typically follows pseudo-first-order kinetics, where the rate of degradation is proportional to the concentration of the compound. mdpi.com

Microorganisms play a crucial role in the breakdown of organic compounds in the environment. frontiersin.org Various bacteria and fungi have been shown to degrade substituted benzenes, often utilizing them as a source of carbon and energy. frontiersin.orgnih.gov The biodegradation of aromatic compounds like this compound is expected to be initiated by enzymes such as dioxygenases. nih.gov These enzymes introduce oxygen atoms into the benzene (B151609) ring, leading to the formation of catechols and subsequent ring cleavage. nih.gov

Ecotoxicological Impact Assessments

The potential impact of this compound on ecosystems is assessed by examining its effects on a range of organisms.

Studies on bromobenzene (B47551), a related compound, indicate that it should be classified as toxic to aquatic organisms. nih.gov The sensitivity to bromobenzene varies significantly across different trophic levels. For instance, the bacterium Vibrio fischeri has been shown to be a particularly sensitive bioindicator of bromobenzene toxicity. nih.gov

Research on other brominated compounds, such as tetrabromobisphenol A (TBBPA) and its derivatives, has also revealed varying levels of toxicity to aquatic life, including bacteria, algae, micro-invertebrates, and fish. nih.gov Notably, some of the less brominated derivatives of TBBPA have been found to be more toxic than the parent compound. nih.gov Benzene and its derivatives can also have detrimental effects on aquatic organisms, with some species exhibiting higher sensitivity and experiencing mortality at high concentrations. eeer.orgeeer.orgnoaa.gov The toxic effects can range from reduced survival and fecundity in invertebrates to behavioral changes and mortality in fish. nih.goveeer.orgeeer.org

Table 1: Ecotoxicological Endpoints for Bromobenzene

| Test Organism | Trophic Level | Endpoint | Value | Reference |

| Vibrio fischeri | Bacterium | EC50 (15 min) | 0.04 mM | nih.gov |

| Vibrio fischeri | Bacterium | NOAEL | 0.02 mM | nih.gov |

| Chlorella vulgaris | Alga | Growth Inhibition | - | nih.gov |

| Daphnia magna | Cladoceran | Immobilization | - | nih.gov |

EC50: The concentration that causes a 50% effect. NOAEL: No-Observed-Adverse-Effect Level. Data for specific values for Chlorella vulgaris and Daphnia magna were not provided in the source.

The bioaccumulation potential of a chemical refers to its ability to be taken up by an organism and stored in its tissues at a concentration higher than in the surrounding environment. This is often estimated using the octanol/water partition coefficient (log Kow). A higher log Kow value suggests a greater potential for bioaccumulation. Bromobenzene has a log Kow of 2.99, indicating a moderate potential for bioaccumulation in aquatic organisms. epa.gov Given its structural similarities, this compound may also exhibit a moderate tendency to bioaccumulate.

Advanced Toxicological Mechanisms of Substituted Bromobenzenes (Excluding specific hepatotoxicity)

The toxicity of substituted bromobenzenes is often linked to their metabolic activation in the body. epa.govnih.govnih.gov This process can lead to the formation of reactive metabolites, such as epoxides, which are highly reactive molecules that can bind to cellular macromolecules like proteins and DNA, leading to cellular damage. nih.gov

Future Research Directions and Emerging Applications

Chemoenzymatic Synthesis and Biocatalysis for Derivative Production

The integration of enzymatic methods with traditional chemical synthesis, known as chemoenzymatic synthesis, offers a powerful pathway to novel derivatives of 2-Bromo-1-ethoxy-4-methylbenzene. Biocatalysis is increasingly recognized for its high selectivity and efficiency under mild reaction conditions.

Future research in this area will likely focus on leveraging enzymes for specific transformations that are challenging to achieve through conventional chemistry. Enzymes such as cytochrome P450 monooxygenases, which are known to catalyze the C-H functionalization of aromatic rings, could be engineered to introduce hydroxyl groups at specific positions on the benzene (B151609) ring of this compound. nih.govacs.org This would provide a green and highly regioselective route to phenolic derivatives, which are valuable precursors for pharmaceuticals and other fine chemicals.

Another promising avenue is the use of ketoreductases (KREDs) and other redox enzymes. nih.govnih.gov For instance, if a carbonyl group were introduced to the tolyl methyl group, KREDs could facilitate its stereoselective reduction to a chiral alcohol. Similarly, enzymes could be employed for the enantioselective cleavage of the C-Br bond, a process demonstrated with α-bromolactones, which could open up pathways to chiral derivatives. acs.orgnih.gov The combination of metal-catalyzed cross-coupling reactions with subsequent enzymatic resolutions or transformations represents a viable strategy for producing complex, enantioenriched molecules. nih.govresearchgate.net

Table 1: Potential Biocatalytic Transformations for this compound Derivatives

| Enzyme Class | Potential Reaction | Potential Product | Significance |

| Cytochrome P450 | Regioselective C-H hydroxylation | Hydroxylated this compound | Access to novel phenolic derivatives |

| Hydrolases | Enantioselective esterification/hydrolysis | Chiral esters/alcohols | Building blocks for asymmetric synthesis |

| Ketoreductases (KREDs) | Asymmetric reduction of a ketone derivative | Chiral secondary alcohols | Synthesis of enantiopure compounds |

| Transaminases | Amination of a ketone derivative | Chiral amines | Access to valuable pharmaceutical intermediates |

Flow Chemistry Applications in Synthesis and Scale-Up

Flow chemistry, which involves performing chemical reactions in a continuous stream rather than a batch-wise process, presents significant advantages for the synthesis and scale-up of this compound and its derivatives. This technology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, higher yields, and better product purity. ru.nlresearchgate.net

The synthesis of this compound itself, which involves electrophilic aromatic bromination, is an ideal candidate for flow chemistry. Such reactions are often highly exothermic, and flow reactors with their high surface-area-to-volume ratio allow for efficient heat dissipation, preventing the formation of hotspots and reducing the generation of byproducts like poly-brominated species. ru.nlmdpi.com A continuous flow protocol would involve pumping streams of the substrate (4-ethoxytoluene), a bromine source (e.g., Br₂ or an in-situ generated brominating agent like KOBr), and a catalyst through a temperature-controlled reactor coil, followed by in-line quenching and purification. mdpi.com

For the production of derivatives, flow chemistry facilitates the safe handling of hazardous reagents and intermediates. The small internal volume of microreactors minimizes the risk associated with explosive or toxic substances. taylors.edu.mytue.nl Scaling up production can be achieved through two primary strategies: "sizing-up," which involves increasing the dimensions of the reactor channels, or "numbering-up" (also known as parallelization), where multiple microreactors are operated simultaneously. researchgate.nettaylors.edu.mytue.nl This modular approach allows for a seamless transition from laboratory-scale optimization to industrial-scale production without extensive re-development. google.com

Table 2: Comparison of Batch vs. Flow Synthesis for Aromatic Bromination

| Parameter | Conventional Batch Synthesis | Continuous Flow Synthesis | Advantage of Flow |

| Heat Transfer | Poor, risk of local hotspots | Excellent, superior temperature control | Improved safety and selectivity ru.nl |

| Mixing | Often inefficient, concentration gradients | Efficient and rapid, homogeneous reaction | Higher conversion and yield taylors.edu.my |

| Safety | Higher risk with hazardous reagents | Minimized reactor volume, safer handling | Reduced operational hazards mdpi.com |

| Scalability | Challenging, requires process re-optimization | Straightforward via numbering-up or sizing-up | Faster development and production tue.nlgoogle.com |

| Byproduct Formation | Higher potential for over-reaction | Minimized due to precise residence time control | Higher product purity mdpi.com |

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

The optimization and control of synthetic routes to this compound and its derivatives can be significantly enhanced by employing advanced spectroscopic techniques for real-time, in-situ reaction monitoring. These Process Analytical Technology (PAT) tools provide continuous data on reactant consumption, intermediate formation, and product generation without the need for offline sampling and analysis. mdpi.com

Raman and mid-infrared (MIR) spectroscopy are particularly well-suited for monitoring reactions in flow. mdpi.com An Attenuated Total Reflectance (ATR) probe can be inserted directly into the flow stream to acquire spectra. For the synthesis of this compound, specific vibrational modes, such as the C-Br stretch or changes in the aromatic C-H bending patterns, can be tracked to follow the progress of the bromination reaction. semanticscholar.org This allows for the precise determination of reaction kinetics and the identification of optimal process parameters, such as residence time and temperature.

Development of Novel Catalytic Systems for Functionalization

The bromine atom on the this compound ring is a versatile chemical handle for a wide array of functionalization reactions, primarily through transition-metal-catalyzed cross-coupling. Future research will undoubtedly focus on developing and applying novel catalytic systems to expand the synthetic utility of this compound.

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis and offer immense potential. youtube.com The Suzuki coupling (with boronic acids), Sonogashira coupling (with terminal alkynes), Heck coupling (with alkenes), Buchwald-Hartwig amination (with amines), and Kumada coupling (with Grignard reagents) can all be envisioned using this compound as the aryl halide partner. youtube.comwikipedia.org Research is ongoing to develop more active, stable, and versatile palladium catalysts with sophisticated phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands that can operate under milder conditions and with lower catalyst loadings.

Beyond palladium, other transition metals like copper, nickel, and rhodium are emerging as powerful catalysts for C-H functionalization and cross-coupling. mdpi.combeilstein-journals.org Copper-catalyzed Ullmann-type reactions, for example, could be used to form C-N, C-O, or C-S bonds at the bromine-substituted position. mdpi.com Rhodium-catalyzed C-H activation could enable the functionalization of other positions on the aromatic ring, directed by the existing substituents, to create polysubstituted derivatives that are otherwise difficult to access. beilstein-journals.org The development of catalytic systems that can selectively functionalize one of the C-H bonds in the presence of the C-Br bond, or vice-versa, would be a significant advancement.

Computational Design of Derivatives with Targeted Properties

Computational chemistry and molecular modeling are becoming indispensable tools for accelerating the discovery and development of new molecules. By using computational methods, it is possible to design derivatives of this compound with specific, targeted properties before committing to their synthesis in the laboratory.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a molecule with its biological activity or physical properties. nih.govresearchgate.netresearchgate.net By building a QSAR model based on a library of derivatives of this compound, researchers could predict the activity of new, unsynthesized analogues. This approach relies on calculating a variety of molecular descriptors that encode electronic, steric, and hydrophobic features of the molecules. nih.govu-tokyo.ac.jp